molecular formula C22H23N3O5S B3010805 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 899963-63-4

3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No. B3010805
CAS RN: 899963-63-4
M. Wt: 441.5
InChI Key: OTCXFXFNXMVPFA-UHFFFAOYSA-N
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Description

The compound 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is a chemical entity that can be categorized within the realm of sulfonamide derivatives. These compounds are known for their diverse biological activities, which include the inhibition of carbonic anhydrase isozymes, a property that is leveraged in the treatment of conditions such as glaucoma. The structure of the compound suggests that it may possess similar pharmacological properties due to the presence of the sulfamoylbenzamide moiety, which is a characteristic feature of many carbonic anhydrase inhibitors.

Synthesis Analysis

The synthesis of sulfamoylbenzamide derivatives typically involves the reaction of sulfonamides with carboxylic acids or their derivatives. For instance, the synthesis of 4-sulfamoyl-benzenecarboxamides involves the reaction of 4-carboxy-benzenesulfonamide with protected amino acids or dipeptides . Although the exact synthesis of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the coupling of a benzofuran-2-carboxylic acid or its derivatives with a suitable sulfamoylbenzamide.

Molecular Structure Analysis

The molecular structure of sulfamoylbenzamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various substituents that can modulate the compound's affinity for different isozymes of carbonic anhydrase. The benzofuran moiety in the compound of interest adds to the complexity of the molecule and may influence its biological activity and pharmacokinetic properties. The presence of a cyclopentyl and a methyl group on the sulfamoyl nitrogen atoms could further affect the compound's binding affinity and selectivity towards different carbonic anhydrase isozymes.

Chemical Reactions Analysis

Sulfamoylbenzamide derivatives can undergo various chemical reactions, particularly those that involve the modification of the amide or sulfonamide groups. These reactions can be utilized to synthesize a wide array of derivatives with varying biological activities. For example, the introduction of fluorinated amide substituents has been shown to result in compounds with potent biological activity . The chemical reactivity of the benzofuran ring also allows for further derivatization, which can be exploited to synthesize novel compounds with potential as ischemic cell death inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of water solubility, which is important for biological activity. The lipophilicity of the compound can be modulated by the nature of the substituents attached to the benzene and benzofuran rings, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific physical and chemical properties of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide would need to be determined experimentally to fully understand its pharmacokinetic characteristics.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been a subject of interest in the synthesis of new bioactive chemical entities. For instance, Ahmed (2007) explored heterocyclic synthesis with similar structures, aiming at developing new antibiotic and antibacterial drugs (Ahmed, 2007).
  • Lavanya, Sribalan, and Padmini (2017) synthesized new benzofuran carboxamide derivatives, including structures akin to 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide, for antimicrobial, anti-inflammatory, and radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

  • Idrees et al. (2020) synthesized derivatives incorporating benzofuran moieties for in vitro antibacterial activity, highlighting the potential of such compounds in combatting bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
  • Similarly, Penning et al. (2009) focused on developing cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showing significant cellular potency. These findings suggest the utility of benzofuran carboxamide derivatives in cancer treatment (Penning et al., 2009).

Novel Synthesis Techniques

  • Han, Wu, and Dai (2014) utilized the Ugi four-component reaction for synthesizing highly functionalized benzofuran-2-carboxamides. This demonstrates advanced synthetic methods that can be applied to compounds like 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide (Han, Wu, & Dai, 2014).

Other Research Applications

  • Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides for in vivo anti-inflammatory, analgesic, and antipyretic activities. This research underscores the therapeutic potential of benzofuran derivatives in treating pain and inflammation (Xie et al., 2014).
  • Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin receptor antagonist with a benzofuran carboxamide structure. This study is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).

properties

IUPAC Name

3-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)22(27)24-19-17-8-4-5-9-18(17)30-20(19)21(23)26/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCXFXFNXMVPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide

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